molecular formula C22H42N2S5 B14388804 2,5-Bis(decyldisulfanyl)-1,3,4-thiadiazole CAS No. 88433-75-4

2,5-Bis(decyldisulfanyl)-1,3,4-thiadiazole

Cat. No.: B14388804
CAS No.: 88433-75-4
M. Wt: 494.9 g/mol
InChI Key: LXYJYMPEKGBBBZ-UHFFFAOYSA-N
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Description

2,5-Bis(decyldisulfanyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two decyldisulfanyl groups attached to the 2 and 5 positions of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(decyldisulfanyl)-1,3,4-thiadiazole typically involves the reaction of decylthiol with 2,5-dichloro-1,3,4-thiadiazole. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:

2,5-Dichloro-1,3,4-thiadiazole+2DecylthiolThis compound+2HCl\text{2,5-Dichloro-1,3,4-thiadiazole} + 2 \text{Decylthiol} \rightarrow \text{this compound} + 2 \text{HCl} 2,5-Dichloro-1,3,4-thiadiazole+2Decylthiol→this compound+2HCl

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(decyldisulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bonds can be reduced to thiols.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Substituted thiadiazoles.

Scientific Research Applications

2,5-Bis(decyldisulfanyl)-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s disulfide bonds make it useful in studying redox biology and protein folding.

    Industry: Used in the development of materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2,5-Bis(decyldisulfanyl)-1,3,4-thiadiazole is primarily related to its ability to undergo redox reactions. The disulfide bonds can be reduced to thiols, which can then interact with various molecular targets. This redox activity can influence biological pathways, such as those involved in oxidative stress and protein folding.

Comparison with Similar Compounds

  • 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
  • 2,5-Bis(hydroxymethyl)furan
  • 2,5-Furandicarboxylic acid

Comparison: 2,5-Bis(decyldisulfanyl)-1,3,4-thiadiazole is unique due to its disulfide bonds and thiadiazole ring structure. Unlike other similar compounds, it has specific redox properties that make it valuable in studying redox biology and developing materials with unique properties.

Properties

CAS No.

88433-75-4

Molecular Formula

C22H42N2S5

Molecular Weight

494.9 g/mol

IUPAC Name

2,5-bis(decyldisulfanyl)-1,3,4-thiadiazole

InChI

InChI=1S/C22H42N2S5/c1-3-5-7-9-11-13-15-17-19-25-28-21-23-24-22(27-21)29-26-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3

InChI Key

LXYJYMPEKGBBBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSSC1=NN=C(S1)SSCCCCCCCCCC

Origin of Product

United States

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